15-Sulfanylpentadecanoic acid 15-Sulfanylpentadecanoic acid
Brand Name: Vulcanchem
CAS No.: 184639-70-1
VCID: VC18875010
InChI: InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17)
SMILES:
Molecular Formula: C15H30O2S
Molecular Weight: 274.5 g/mol

15-Sulfanylpentadecanoic acid

CAS No.: 184639-70-1

Cat. No.: VC18875010

Molecular Formula: C15H30O2S

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

15-Sulfanylpentadecanoic acid - 184639-70-1

Specification

CAS No. 184639-70-1
Molecular Formula C15H30O2S
Molecular Weight 274.5 g/mol
IUPAC Name 15-sulfanylpentadecanoic acid
Standard InChI InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17)
Standard InChI Key YRUJXAGQQTXCKX-UHFFFAOYSA-N
Canonical SMILES C(CCCCCCCS)CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

15-Sulfanylpentadecanoic acid belongs to the class of ω-mercapto fatty acids, characterized by the molecular formula C₁₅H₃₀O₂S and a molecular weight of 274.46 g/mol . Its IUPAC name, 15-mercaptopentadecanoic acid, reflects the sulfhydryl substitution at the terminal carbon of the pentadecanoic acid backbone. Key structural features include:

  • Carbon chain: A 15-carbon saturated hydrocarbon chain (CH₃-(CH₂)₁₃-CH₂-SH-COOH)

  • Functional groups: Carboxylic acid (-COOH) at C1 and sulfhydryl (-SH) at C15

  • Stereochemistry: No chiral centers due to the saturated, unbranched structure

The compound's SMILES notation (C(CCCCCCCS)CCCCCCC(=O)O) and InChIKey (YRUJXAGQQTXCKX-UHFFFAOYSA-N) provide unambiguous representation of its connectivity . Computational models predict a collision cross-section of 170.3 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness compared to shorter-chain analogs .

Synthesis and Physicochemical Properties

While explicit synthetic routes for 15-sulfanylpentadecanoic acid remain undocumented in the reviewed literature, analogous compounds like 16-sulfanylhexadecanoic acid have been synthesized through multistep organic transformations. A plausible pathway involves:

  • Mercaptan incorporation: Nucleophilic substitution of a 15-bromopentadecanoic acid precursor with sodium hydrosulfide (NaSH)

  • Protection/deprotection: Use of tert-butyloxycarbonyl (Boc) or trityl groups to prevent disulfide formation during synthesis

  • Purification: Reverse-phase chromatography to isolate the target compound from shorter-chain byproducts

Key physicochemical parameters derived from experimental and computational data include:

PropertyValueMethod/Source
LogP (octanol-water)~5.2 (predicted)ChemSpider
Aqueous solubility<1 mg/mL (25°C)PubChemLite
pKa (COOH)~4.8Analog extrapolation
pKa (SH)~9.5Thiol group typical

The compound's amphiphilic nature facilitates spontaneous albumin binding, with the sulfhydryl group enabling covalent conjugation to cysteine residues in proteins or peptides .

Albumin-Binding Mechanism and Pharmacokinetic Modulation

15-Sulfanylpentadecanoic acid derivatives exploit serum albumin's natural affinity for fatty acids to prolong therapeutic half-lives. Human serum albumin (HSA) contains multiple binding sites for long-chain fatty acids, with dissociation constants (Kd) ranging from 10⁻⁷ to 10⁻⁶ M for C14-C18 chains . The 15-sulfanyl variant demonstrates enhanced binding through:

  • Hydrophobic interactions: The 15-carbon chain occupies albumin's FA2 binding pocket

  • Sulfur coordination: Potential metal-mediated binding via serum zinc ions (Zn²+ concentration ~15 μM)

  • Disulfide exchange: Thiol-disulfide interchange with albumin's Cys-34 residue

Comparative studies of similar conjugates reveal significant pharmacokinetic improvements:

ConjugateHalf-life (Unmodified)Half-life (Conjugated)Enhancement Factor
Insulin analog 3.3 h (i.v.)17 h (i.v.)5.2×
GLP-1 analog 2.8 h (s.c.)22 h (s.c.)7.9×
scFv antibody fragment 25 min (i.v.)16.6 h (i.v.)40×

These enhancements stem from both delayed renal clearance (albumin's 19-day circulatory half-life) and protection from enzymatic degradation .

Therapeutic Applications and Clinical Relevance

The compound's utility spans multiple therapeutic domains:

Diabetes Management

Conjugation to insulin analogs mimics the natural fatty acid acylation of albumin-bound insulin, as demonstrated in detemir (C₁₄ thioester) and degludec (C₁₆ diacid) formulations . The 15-sulfanyl variant offers potential advantages:

  • Intermediate chain length: Balances albumin affinity and dissociation kinetics

  • Thiol reactivity: Enables site-specific conjugation vs. lysine acylation in existing analogs

  • Metabolic stability: Resistance to esterase-mediated cleavage compared to thioester linkages

Peptide Therapeutics

Early-stage research indicates utility in extending the half-life of glucagon-like peptide-1 (GLP-1) analogs. A dicoumarol-maleimide conjugate demonstrated 7-fold half-life extension in preclinical models, with the sulfhydryl group enabling controlled release kinetics .

Oncology

The Evans blue-albumin binding paradigm has been adapted using sulfhydryl-containing fatty acids for tumor-targeted drug delivery. Conjugates accumulate in hypoxic tumor regions via albumin-mediated enhanced permeability and retention (EPR) effect .

Challenges and Future Directions

Despite its promise, 15-sulfanylpentadecanoic acid faces development hurdles:

  • Thiol oxidation: Spontaneous disulfide formation requires formulation antioxidants

  • Batch variability: Non-enzymatic albumin conjugation may yield heterogeneous products

  • Immunogenicity risk: Neoepitopes formed by albumin-adduct complexes

Ongoing research focuses on:

  • Stapled peptides: Combining sulfhydryl conjugation with helix-stabilizing motifs

  • Dual-targeting agents: Co-conjugation with FcRn-binding peptides for albumin recycling

  • Prodrug activation: pH-sensitive linkers for tissue-specific release

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator